molecular formula C21H24BNO3 B077735 Tris(4-methoxyphenyl)borane ammonia complex CAS No. 13549-38-7

Tris(4-methoxyphenyl)borane ammonia complex

Cat. No. B077735
CAS RN: 13549-38-7
M. Wt: 349.2 g/mol
InChI Key: GTJAXMODHLOQFY-UHFFFAOYSA-N
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Description

Tris(aryl)boranes are a class of compounds characterized by a boron atom bonded to three aryl groups. These compounds have gained significant attention due to their unique chemical and physical properties, making them valuable in various applications, including catalysis, polymerization, and materials science. The introduction of an ammonia complex to tris(aryl)boranes, such as tris(4-methoxyphenyl)borane, further alters their properties and expands their application potential.

Synthesis Analysis

The synthesis of tris(aryl)boranes typically involves reactions like Ullmann condensation, where tris(4-amino-2,6-dimethylphenyl)borane and related compounds are synthesized. These compounds can undergo facile dehydration reactions to extend their π-conjugated systems, indicating the versatility of tris(aryl)boranes in synthetic chemistry (Yoshino et al., 2013).

Molecular Structure Analysis

Studies on tris(aryl)boranes reveal interesting molecular structures. For example, the ammonia adduct of tris(pentafluorophenyl)borane with pyrimidine forms a crystalline supramolecular complex, showcasing the capability of these compounds to engage in complex formation through hydrogen bonding (Fuller et al., 2011).

Chemical Reactions and Properties

Tris(aryl)boranes participate in a variety of chemical reactions. For instance, tris(pentafluorophenyl)borane has been used as a catalyst in guanylation reactions of amines with carbodiimide under mild conditions, highlighting its role as a versatile catalyst (Antiñolo et al., 2016).

Physical Properties Analysis

The physical properties of tris(aryl)borane complexes are influenced by their molecular structure. For instance, the N-D stretching region in the infrared spectrum of a borane-ammonia complex provides insights into the hydrogen bonding and reorientation kinetics of the ammonia (Endicott et al., 2005).

Chemical Properties Analysis

The chemical properties of tris(aryl)boranes are closely linked to their reactivity and interaction with other compounds. The interaction between tris(aryl)boranes and ammonia or amines leads to the formation of adducts that exhibit unique reactivity and potential for synthesis of new materials (Focante et al., 2006).

Scientific Research Applications

  • Infrared Spectroscopy and Conformational Change : A study by Endicott et al. (2005) examined the infrared spectrum of the ammonia complex of tris-(2-methoxymethyl-phenol)-borane, revealing reorientation kinetics of the ammonia and providing insights into hydrogen bonding and N-D stretching frequencies.

  • Adduct Formation and Solubility : Wada et al. (1995) explored Tris(2,6-dimethoxephenyl)borane and its adducts with ammonia, noting the formation of 1:1 adducts with ammonia and primary amines and their solubility properties.

  • Ammonia-Sensing Platforms : Meresa and Kim (2020) developed ammonia sensors based on organic transistors using poly(3-hexylthiophene) blended with tris(pentafluorophenyl)borane, exhibiting high sensitivity and selectivity to ammonia.

  • Supramolecular Architecture : Fuller et al. (2011) studied the supramolecular architecture of the second coordination sphere complex between the ammonia adduct of tris(pentafluorophenyl)borane and pyrimidine, revealing insights into hydrogen bonding interactions.

  • Transition Metal-Catalyzed Dehydrogenation : A study by Mal, Stephens, and Baker (2011) focused on the dehydrogenation of amine-borane fuel blends, noting the role of tris(pentafluorophenyl)borane in this process.

  • Ionic Conductivity and Electrochemical Stability : Choi, Ryu, and Park (2008) investigated the effect of tris(methoxy diethylene glycol) borate on the ionic conductivity and electrochemical stability of ethylene carbonate-based electrolyte.

  • Synthesis and π-Conjugated System Extension : Yoshino et al. (2013) synthesized Tris(4-amino-2,6-dimethylphenyl)borane and extended its π-conjugated system, providing insights into UV–vis absorption spectra and theoretical calculations.

  • Preparation of Ammonia Borane : Ramachandran and Gagare (2007) described a preparative-scale synthesis of ammonia borane from sodium borohydride and ammonium salts, highlighting its potential as a solid hydrogen carrier.

properties

IUPAC Name

azane;tris(4-methoxyphenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BO3.H3N/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18;/h4-15H,1-3H3;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJAXMODHLOQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583813
Record name Tris(4-methoxyphenyl)borane--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azane;tris(4-methoxyphenyl)borane

CAS RN

13549-38-7
Record name Tris(4-methoxyphenyl)borane--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RW Phifer - Chemical Health & Safety, 1999 - ACS Publications
SETTING EXPIRATION DATES There appear to be at least four factors that go into the establishment of an expiration date for a chemical reagent. First and foremost is the stability of the …
Number of citations: 1 pubs.acs.org

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